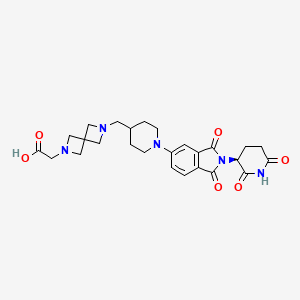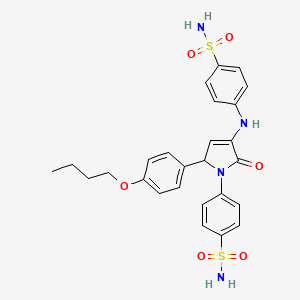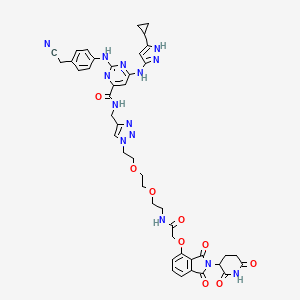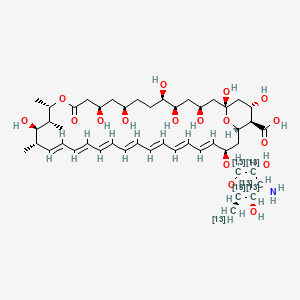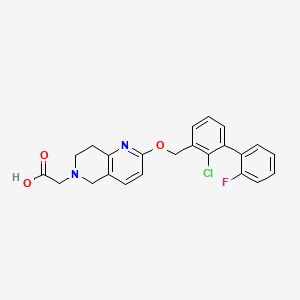
PD-1/PD-L1-IN-39
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-39 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound is part of a class of immune checkpoint inhibitors that have shown significant promise in cancer immunotherapy by blocking the interaction between PD-1 and PD-L1, thereby enhancing the body’s immune response against tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-39 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of biphenyl derivatives, followed by various functional group modifications to achieve the desired structure. Common reagents used in these reactions include palladium catalysts for coupling reactions, and conditions such as reflux in organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
PD-1/PD-L1-IN-39 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between small molecules and immune checkpoint proteins.
Biology: Investigated for its role in modulating immune responses in various biological systems.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, showing promise in preclinical and clinical studies.
Wirkmechanismus
PD-1/PD-L1-IN-39 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This inhibition prevents the transmission of inhibitory signals to T cells, allowing them to remain active and attack tumor cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected include the downstream signaling cascades that regulate T cell activation and immune response .
Vergleich Mit ähnlichen Verbindungen
PD-1/PD-L1-IN-39 is unique compared to other similar compounds due to its specific binding affinity and pharmacokinetic properties. Similar compounds include:
BMS-1001: Another small-molecule inhibitor with a different binding profile.
Incyte-001: Known for its high potency but higher cytotoxicity.
Incyte-011: Exhibits good binding activity and lower cytotoxicity.
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in cancer immunotherapy .
Eigenschaften
Molekularformel |
C23H20ClFN2O3 |
|---|---|
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
2-[2-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]acetic acid |
InChI |
InChI=1S/C23H20ClFN2O3/c24-23-16(4-3-6-18(23)17-5-1-2-7-19(17)25)14-30-21-9-8-15-12-27(13-22(28)29)11-10-20(15)26-21/h1-9H,10-14H2,(H,28,29) |
InChI-Schlüssel |
YAHBFTAUXKIAHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1N=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4F)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


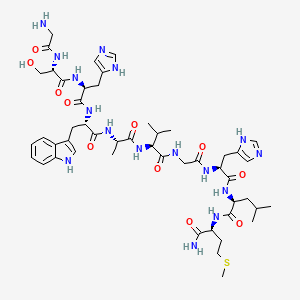
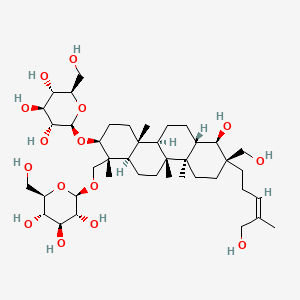
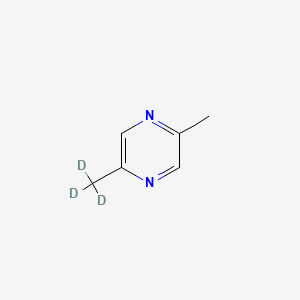
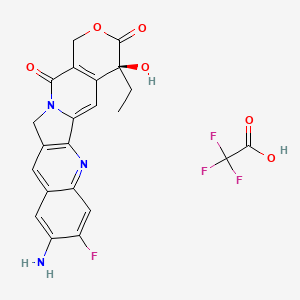
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
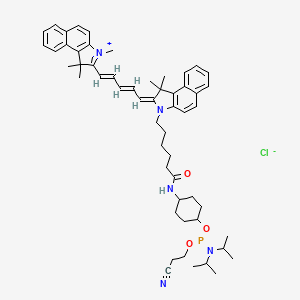

![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
